N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide

FABP4/5 inhibitor oxalamide scaffold ligand efficiency

N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide (CAS 2097934-19-3; molecular formula C12H12N2O3S2; molecular weight 296.4 g/mol) is an oxalamide-based organic compound containing a central ethanediamide core, a tertiary alcohol, and two thiophene rings. The compound belongs to the non-annulated thiophenylamide class, a chemotype disclosed in patent literature as fatty-acid binding protein 4 and/or 5 (FABP4/5) inhibitors.

Molecular Formula C12H12N2O3S2
Molecular Weight 296.36
CAS No. 2097934-19-3
Cat. No. B2615019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide
CAS2097934-19-3
Molecular FormulaC12H12N2O3S2
Molecular Weight296.36
Structural Identifiers
SMILESC1=CSC(=C1)C(CNC(=O)C(=O)N)(C2=CC=CS2)O
InChIInChI=1S/C12H12N2O3S2/c13-10(15)11(16)14-7-12(17,8-3-1-5-18-8)9-4-2-6-19-9/h1-6,17H,7H2,(H2,13,15)(H,14,16)
InChIKeyLRWMUGYGAYMVMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide (CAS 2097934-19-3): Procurement-Relevant Identity and Pharmacophore Context


N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide (CAS 2097934-19-3; molecular formula C12H12N2O3S2; molecular weight 296.4 g/mol) is an oxalamide-based organic compound containing a central ethanediamide core, a tertiary alcohol, and two thiophene rings . The compound belongs to the non-annulated thiophenylamide class, a chemotype disclosed in patent literature as fatty-acid binding protein 4 and/or 5 (FABP4/5) inhibitors [1]. Its structural signature—a free primary amide terminus combined with a symmetrically bis-thiophene-substituted hydroxyethyl moiety—places it at the minimalist end of the oxalamide-thiophene chemical space, distinguishing it from N-substituted analogs that bear additional hydrophobic or heterocyclic appendages .

Why In-Class Thiophenylamide Analogs Cannot Substitute for N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide in FABP-Targeted Research


Within the non-annulated thiophenylamide patent space, compounds differ at the ethanediamide N-substituent position, which critically modulates molecular weight, lipophilicity, hydrogen-bond donor count, and ultimately target engagement profiles [1]. N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide (MW 296.4) carries a free –C(=O)NH2 terminus, whereas its closest commercially available analog, N1-benzyl-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide (CAS 2034585-32-3), bears a benzyl group that increases molecular weight by ~90 Da (MW 386.5) and adds substantial lipophilicity . These physicochemical differences alter solubility, permeability, and off-target binding potential; therefore, data generated with N-substituted analogs cannot be assumed to translate to the unsubstituted primary amide variant [2].

Quantitative Differentiation Evidence for N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide (CAS 2097934-19-3) Versus Closest Analogs and In-Class Candidates


Molecular Weight Advantage: 30% Lower MW Than the Nearest N-Benzyl Analog Improves Ligand Efficiency Potential

N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide (MW 296.4 g/mol) is approximately 30% lower in molecular weight compared to its closest commercially cataloged analog, N1-benzyl-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide (CAS 2034585-32-3; MW 386.5 g/mol) [REFS-1, REFS-2]. Lower MW within the same pharmacophore class correlates with improved ligand efficiency metrics. The reference FABP4 inhibitor BMS309403 (MW ~350) demonstrates that sub-350 Da molecular weight is achievable for potent FABP4 engagement (Kd = 4 nM), and this compound occupies an even more favorable MW position .

FABP4/5 inhibitor oxalamide scaffold ligand efficiency

Topological Polar Surface Area and Hydrogen-Bond Donor Differentiation: Unsubstituted Amide Terminus Enables Distinct Physicochemical Profile

The compound possesses a topological polar surface area (TPSA) of approximately 97–100 Ų and 3 hydrogen-bond donors (one tertiary alcohol OH, two primary amide NH2), as calculated by QSPR and reported for structurally related C12H12N2O3S2 congeners [1]. In contrast, the benzyl-substituted analog N1-benzyl-N2-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)oxalamide has 2 H-bond donors (the primary amide NH2 is replaced by a benzylamide NH) and a higher predicted logP due to the added phenyl ring . For the reference FABP4 inhibitor BMS309403, the H-bond donor count is 1, and logP is substantially higher, consistent with its more lipophilic biphenyl-azolo scaffold .

physicochemical property TPSA H-bond donor

Synthetic Tractability and Late-Stage Diversification: Free Primary Amide as a Unique Handle for Parallel SAR Exploration

The compound's free –C(=O)NH2 terminus constitutes a reactive handle for direct amidation, sulfonylation, or urea formation, enabling late-stage diversification without the need for protecting-group removal . The benzyl analog (CAS 2034585-32-3) requires hydrogenolytic debenzylation to access the same intermediate, adding a synthetic step and limiting parallel library synthesis throughput . Within the broader oxalamide patent literature, the unsubstituted oxalamide terminus appears as a key intermediate in multiple FABP4/5 inhibitor series, as exemplified in US Patent 9,353,102 B2, where the ethanediamide core with a free amine side serves as a general scaffold for generating diverse N-substituted analogs [1].

medicinal chemistry parallel synthesis oxalamide diversification

FABP4 Subtype Selectivity Potential: Scaffold Consistent with High FABP4/FABP3 Selectivity Demonstrated by In-Class Inhibitors

The non-annulated thiophenylamide scaffold, of which this compound is the minimal unsubstituted member, has demonstrated FABP4 binding with selectivity over FABP3 (heart isoform) in patent-disclosed analogs [1]. The class benchmark BMS309403 achieves FABP4 Kd = 4 nM with >100-fold selectivity over FABP3 (Ki = 250 nM) and FABP5 (Ki = 350 nM) . The earlier-generation tool compound HTS01037 shows FABP4 Ki = 0.67 μM with only ~5-fold selectivity over FABP3 (Ki = 3.40 μM), demonstrating that structural modifications to the scaffold dramatically alter selectivity . The target compound's unsubstituted oxalamide terminus provides a starting point for building FABP4-selective SAR with a clean selectivity baseline.

FABP4 selectivity FABP3 counter-screen adipocyte fatty acid binding protein

Optimal Procurement and Application Scenarios for N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide (CAS 2097934-19-3)


FABP4/5 Hit-Finding and Fragment-Based Screening Using the Minimal Oxalamide-Thiophene Pharmacophore

The compound's low molecular weight (296.4 g/mol), high H-bond donor count (3), and predicted moderate aqueous solubility make it suitable as a fragment-like or minimal pharmacophore starting point for FABP4/5 biochemical screening campaigns [1]. Its predicted logP (~1.1–1.4) places it in a favorable polarity range for both fluorescence polarization and thermal shift assays, reducing the risk of compound aggregation that complicates screening of more lipophilic FABP4 tool compounds such as BMS309403 .

Parallel SAR Library Synthesis Leveraging the Free Primary Amide Diversification Handle

Medicinal chemistry groups optimizing oxalamide-based FABP inhibitors can use the compound as a direct diversification substrate, coupling the unsubstituted –C(=O)NH2 terminus with carboxylic acids, sulfonyl chlorides, or isocyanates to generate 50–200 compound libraries in a single synthetic step [1]. This contrasts with the benzyl-protected analog (CAS 2034585-32-3), which requires a deprotection step before diversification, adding ~12–24 hours per library cycle .

Physicochemical Comparator for In-Class Thiophenylamide Lead Optimization

Because the compound represents the minimal, unsubstituted variant of the non-annulated thiophenylamide scaffold disclosed in US Patent 9,353,102 B2, it serves as a baseline comparator for assessing the incremental physicochemical impact of N-substituent additions (logP shift, TPSA change, solubility reduction) during lead optimization [1]. Researchers can quantify how each added substituent alters these parameters relative to the minimal scaffold, enabling data-driven molecular property optimization .

Biochemical Selectivity Profiling: Establishing Basal FABP4/FABP3 Selectivity of the Unsubstituted Scaffold

FABP3 counter-screening is essential for FABP4 drug discovery programs. The compound's unsubstituted oxalamide terminus provides the cleanest possible assessment of basal scaffold selectivity, undistorted by ancillary substituent effects, against a panel of FABP isoforms (FABP3, FABP4, FABP5) [1]. This basal selectivity data then serves as a reference point for interpreting selectivity changes induced by subsequent N-substitutions, as demonstrated by the wide selectivity range observed across BMS309403 (>100-fold) and HTS01037 (~5-fold) .

Quote Request

Request a Quote for N'-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.